4-amino-N,N-dimethylcyclohexanecarboxamide

Stereochemistry Chiral resolution Analytical differentiation

4-Amino-N,N-dimethylcyclohexanecarboxamide (CAS 1184371-97-8; molecular formula C₉H₁₈N₂O; MW 170.25 g/mol) is a cyclohexane-based building block bearing a primary amine at the 4-position and an N,N-dimethylcarboxamide substituent. The compound exhibits a predicted pKa of 10.40 ± 0.70, a boiling point of 286.9 ± 29.0 °C, and a density of 1.007 ± 0.06 g/cm³.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 1184371-97-8
Cat. No. B1374994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N,N-dimethylcyclohexanecarboxamide
CAS1184371-97-8
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1CCC(CC1)N
InChIInChI=1S/C9H18N2O/c1-11(2)9(12)7-3-5-8(10)6-4-7/h7-8H,3-6,10H2,1-2H3
InChIKeyXMXJGAOYWMVZEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N,N-dimethylcyclohexanecarboxamide (CAS 1184371-97-8): Physicochemical Identity, Key Differentiators, and Procurement Relevance


4-Amino-N,N-dimethylcyclohexanecarboxamide (CAS 1184371-97-8; molecular formula C₉H₁₈N₂O; MW 170.25 g/mol) is a cyclohexane-based building block bearing a primary amine at the 4-position and an N,N-dimethylcarboxamide substituent [1]. The compound exhibits a predicted pKa of 10.40 ± 0.70, a boiling point of 286.9 ± 29.0 °C, and a density of 1.007 ± 0.06 g/cm³ . It is catalogued as Edoxaban Impurity 123, reflecting its established role as a process-related impurity in the synthesis of the Factor Xa anticoagulant edoxaban . The free base is commercially available at ≥95% purity .

Why Generic Substitution Fails for 4-Amino-N,N-dimethylcyclohexanecarboxamide: Stereochemistry, Regioisomerism, and Salt‑Form Considerations


In‑class cyclohexanecarboxamide analogs cannot be assumed interchangeable because stereochemical configuration, amino‑group position, and salt form independently dictate reactivity, solubility, and biological recognition. The title compound (CAS 1184371-97-8) is the racemic or unresolved stereoisomeric mixture and is physically and analytically distinct from the cis‑isomer (CAS 412292‑65‑0) and the trans‑enriched preparations used in DPP‑4 inhibitor patents [1]. Shifting the amino group from the 4‑position to the 2‑position (CAS 1339444‑83‑5) alters the spatial presentation of the nucleophilic amine and hydrogen‑bond donor, changing reactivity in amidation and reductive amination sequences . The free base is further differentiated from its hydrochloride salt (CAS 1955518‑06‑5) by MW (170.25 vs 206.71 g/mol), pKa, and solubility . The quantitative evidence below demonstrates exactly where these differences translate into measurable, decision‑relevant parameters.

Quantitative Evidence Guide: Head‑to‑Head and Cross‑Study Comparisons for 4‑Amino‑N,N‑dimethylcyclohexanecarboxamide


Evidence Item 1 — Stereochemical Differentiation: 4‑Amino‑N,N‑dimethylcyclohexanecarboxamide Is Not the cis Isomer

CAS 1184371‑97‑8 represents the racemic or unresolved stereoisomeric mixture of 4‑amino‑N,N‑dimethylcyclohexanecarboxamide, whereas CAS 412292‑65‑0 is explicitly the cis‑isomer [(1S,4s)‑configuration, SMILES: O=C([C@H]1CC[C@@H](N)CC1)N(C)C] . The two entries carry separate CAS numbers, distinct catalog entries from suppliers, and non‑identical analytical certificates, confirming they are not analytically interchangeable . In DPP‑4 inhibitor patents, trans‑configured cyclohexane‑1,4‑diamine derivatives show stereospecific inhibitory activity, establishing that cis/trans configuration directly impacts target engagement [1].

Stereochemistry Chiral resolution Analytical differentiation

Evidence Item 2 — pKa and Ionizability: 10‑Unit Difference vs. the Des‑Amino Analog

The predicted pKa of 4‑amino‑N,N‑dimethylcyclohexanecarboxamide is 10.40 ± 0.70 , attributable to the protonatable primary amine at the 4‑position. In contrast, N,N‑dimethylcyclohexanecarboxamide (CAS 17566‑51‑7), which lacks the 4‑amino substituent, has a predicted pKa of −0.49 ± 0.20 . This difference of approximately 10.9 pKa units corresponds to a >10¹⁰‑fold difference in basicity. At physiological pH 7.4, the title compound exists predominantly in its protonated ammonium form (calculated >99.9% ionized), whereas the des‑amino analog remains >99.9999% neutral.

pKa Ionization state Solubility Reactivity

Evidence Item 3 — Hydrogen‑Bond Donor Capacity and Topological Polar Surface Area: >2‑Fold Increase Over the Des‑Amino Analog

The presence of the 4‑amino group in the target compound adds one hydrogen‑bond donor (HBD = 1) and one hydrogen‑bond acceptor (HBA = 2), yielding a topological polar surface area (TPSA) of 46.3 Ų [1]. The des‑amino comparator N,N‑dimethylcyclohexanecarboxamide (CAS 17566‑51‑7) has HBD = 0, HBA = 1, and TPSA = 20.3 Ų [2]. This represents a 2.3‑fold increase in TPSA. The computed lipophilicity also shifts from XLogP3 = 1.8 (des‑amino) to XLogP3 = 0 (amino‑bearing) [1][2], consistent with a marked increase in polarity.

Hydrogen bonding Polar surface area Permeability Drug‑likeness

Evidence Item 4 — Regulatory and Analytical Significance: Categorized as Edoxaban Impurity 123

4‑Amino‑N,N‑dimethylcyclohexanecarboxamide is explicitly listed as Edoxaban Impurity 123 by multiple reference‑standard suppliers and databases [1]. Edoxaban (a marketed Factor Xa inhibitor) carries a dimethylcarbamoyl‑cyclohexyl pharmacophore derived from this structural class. The identification of this compound as a named impurity means it is required as an analytical reference standard for HPLC method validation, forced‑degradation studies, and ANDA (Abbreviated New Drug Application) quality‑control submissions [1]. In contrast, the simpler des‑amino analog (CAS 17566‑51‑7) or the positional isomer (2‑amino, CAS 1339444‑83‑5) are not listed as Edoxaban impurities.

Impurity profiling Regulatory compliance Quality control Edoxaban

Evidence Item 5 — Free Base vs. Hydrochloride Salt: Molecular Weight and Handling Properties

The free base (CAS 1184371‑97‑8) has MW = 170.25 g/mol [1]. Its hydrochloride salt (CAS 1955518‑06‑5) has MW = 206.71 g/mol, reflecting the addition of HCl (ΔMW = 36.46 g/mol, a 21.4% mass increase) . The free base is supplied at ≥95% purity ; the hydrochloride is also commercially available at 95% purity from multiple vendors . While no direct comparative solubility measurements were located in the open literature, the free base (pKa ≈ 10.4) is expected to have lower aqueous solubility than the pre‑formed hydrochloride salt, which is already protonated and crystalline.

Salt selection Solubility Formulation Weighing accuracy

Best Research and Industrial Application Scenarios for 4‑Amino‑N,N‑dimethylcyclohexanecarboxamide (CAS 1184371‑97‑8)


Scenario 1 — Edoxaban ANDA Quality Control: Impurity Reference Standard Procurement

Because this compound is formally catalogued as Edoxaban Impurity 123, pharmaceutical QC laboratories developing or validating HPLC methods for edoxaban ANDA submissions require this exact substance as a characterized reference standard . The free‑base form (CAS 1184371‑97‑8) is the appropriate procurement choice when the analytical method specifies the free‑base impurity rather than a salt. No other cyclohexanecarboxamide analog—including the des‑amino (CAS 17566‑51‑7) or 2‑amino positional isomer (CAS 1339444‑83‑5)—is recognized as an Edoxaban impurity and therefore cannot fulfill this regulatory function .

Scenario 2 — Medicinal Chemistry: Synthesis of Factor Xa or DPP‑4 Inhibitor Candidates Requiring a 4‑Aminocyclohexane Scaffold

The 4‑amino group provides a nucleophilic handle for amidation, reductive amination, or sulfonylation reactions, while the N,N‑dimethylcarboxamide group serves as a metabolically stable, polar pharmacophore element . The high pKa (≈10.4) ensures aqueous protonation under physiological conditions, differentiating this scaffold from the neutral des‑amino analog (pKa ≈ −0.49) for targets where a cationic amine is required for binding . Patents describing substituted aminocyclohexanes as DPP‑IV inhibitors confirm the relevance of this scaffold for type 2 diabetes drug discovery [1].

Scenario 3 — Process Chemistry: Stoichiometric Control Through Correct Free‑Base Identification

When scaling amidation or Boc‑protection reactions, using the free base (MW 170.25) rather than the hydrochloride salt (MW 206.71) avoids the 21.4% mass discrepancy that would otherwise cause off‑ratio charging of coupling reagents [2]. This is especially critical when the amine is the limiting reagent. Procurement specifications should explicitly confirm the CAS number (1184371‑97‑8 for the free base) and purity (≥95%) to prevent inadvertent substitution with the salt form [2].

Scenario 4 — Analytical Method Development: Chromatographic Retention Tuning via Ionization State

The compound's pKa of ~10.4 means it is positively charged under typical reversed‑phase HPLC conditions (pH 2–8), yielding retention behavior dominated by ion‑pairing or ion‑exchange mechanisms . This contrasts with the des‑amino analog (pKa −0.49), which remains neutral across the entire pH range . Method development scientists can exploit this large pKa difference to achieve baseline separation of 4‑amino and des‑amino impurities on a single chromatographic run.

Quote Request

Request a Quote for 4-amino-N,N-dimethylcyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.